molecular formula C8H8BrClO3S B13537057 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride

2-(2-Bromophenoxy)ethane-1-sulfonyl chloride

Cat. No.: B13537057
M. Wt: 299.57 g/mol
InChI Key: ADBIIGQVSAUBKR-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8BrClO3S. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-bromophenol with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like pyridine, nucleophiles such as amines, and solvents like dichloromethane. Reaction conditions typically involve moderate temperatures and controlled environments to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives .

Scientific Research Applications

2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical synthesis processes to create new compounds with desired properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenyl)ethane-1-sulfonyl chloride
  • 2-(2-Bromophenyl)ethene-1-sulfonyl chloride

Uniqueness

2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is unique due to its specific structure, which includes both a bromophenoxy group and a sulfonyl chloride group. This combination of functional groups provides distinct reactivity patterns compared to similar compounds, making it valuable for specific applications in chemical synthesis and research .

Properties

Molecular Formula

C8H8BrClO3S

Molecular Weight

299.57 g/mol

IUPAC Name

2-(2-bromophenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C8H8BrClO3S/c9-7-3-1-2-4-8(7)13-5-6-14(10,11)12/h1-4H,5-6H2

InChI Key

ADBIIGQVSAUBKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCS(=O)(=O)Cl)Br

Origin of Product

United States

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